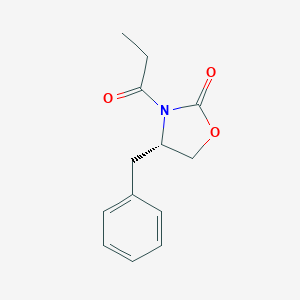

(S)-4-Benzyl-3-propionyloxazolidin-2-one

説明

Significance of Enantioselective Synthesis in Medicinal Chemistry and Materials Science

The demand for enantiomerically pure compounds is immense, particularly in the life sciences and materials science. thieme-connect.com Most biological molecules, including the enzymes and receptors in the human body, are chiral. epfl.ch This inherent chirality means that the different enantiomers of a drug molecule can exhibit vastly different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other might be inactive or even cause harmful side effects. researchgate.netrroij.com Consequently, enantioselective synthesis is crucial for the development of safer and more effective pharmaceuticals. rroij.comacs.orgnih.gov The proportion of chiral drugs approved for medical use has surged dramatically, making efficient methods for their synthesis a profound challenge for chemists. acs.orgnih.gov

In materials science, the stereochemistry of molecules can influence the macroscopic properties of polymers and crystals. Enantiomerically pure building blocks can lead to materials with unique optical, electronic, or mechanical properties, opening doors for advanced technologies.

Historical Development and Evolution of Chiral Auxiliaries

The concept of using a temporary chiral group to control a reaction's stereochemistry has evolved significantly over several decades. Pioneering work in the 1970s and 1980s laid the foundation for this field. Elias James Corey introduced the chiral 8-phenylmenthol in 1975, and Barry Trost followed with chiral mandelic acid in 1980. wikipedia.orgepfl.chslideshare.net These early examples demonstrated the feasibility of the chiral auxiliary approach.

A notable advancement came in 1985 when J. K. Whitesell introduced trans-2-phenyl-1-cyclohexanol (B1200244) as a more accessible alternative to the difficult-to-prepare menthol (B31143) compounds. wikipedia.orgepfl.chwordpress.com However, it was the development of oxazolidinone-based auxiliaries by David A. Evans and his research group in the early 1980s that truly revolutionized the field. wordpress.comnumberanalytics.com These auxiliaries, often referred to as "Evans auxiliaries," offered high levels of stereoselectivity, reliability, and predictability, making them widely adopted tools in asymmetric synthesis. wordpress.comresearchgate.net

Overview of Oxazolidinone Chiral Auxiliaries

Oxazolidinone auxiliaries are a class of heterocyclic compounds that have become mainstays in asymmetric synthesis. thieme-connect.comsigmaaldrich.com Popularized by David A. Evans, they are derived from readily available α-amino acids and their corresponding amino alcohols. wikipedia.org Their effectiveness in controlling the stereochemistry of a wide range of reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions, has made them invaluable in the synthesis of complex natural products and pharmaceuticals. wikipedia.orgresearchgate.net

The core structure of an oxazolidinone auxiliary is a five-membered ring containing nitrogen and oxygen. The key to their function lies in the substituents at the 4- and/or 5-positions of this ring. wikipedia.org These substituents, such as an isopropyl or benzyl (B1604629) group at the C4 position, create a defined and rigid chiral environment.

When an acyl group (like a propionyl group) is attached to the nitrogen atom of the oxazolidinone, the C4 substituent effectively shields one face of the resulting enolate. This steric hindrance forces an incoming electrophile to approach from the less hindered face, leading to a highly diastereoselective reaction. wikipedia.orgrsc.org

The stereodirecting power of oxazolidinone auxiliaries stems from their ability to form rigid, chelated enolate intermediates. Upon treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the N-acylated oxazolidinone is deprotonated at the α-carbon to the carbonyl group, selectively forming a Z-enolate. wikipedia.orgacs.org

The metal cation of the base coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary ring. This chelation locks the enolate into a specific, planar conformation. The substituent at the C4 position of the oxazolidinone then acts as a steric shield, blocking one of the two faces of the enolate. rsc.org Consequently, when an electrophile is introduced, it can only attack from the exposed, less sterically encumbered face, resulting in the formation of a new stereocenter with a predictable configuration. rsc.orgscielo.org.mx This mechanism is highly reliable for a variety of reactions, including the asymmetric alkylation of N-propionyl derivatives. rsc.org

The Prominence of (S)-4-Benzyl-3-propionyloxazolidin-2-one as a Chiral Auxiliary

Within the family of Evans auxiliaries, this compound has emerged as a particularly versatile and widely used reagent. sigmaaldrich.com It serves as a crucial building block and intermediate in the synthesis of numerous bioactive molecules and complex organic structures. chemimpex.comgoogle.com Its utility is highlighted in its application for creating enantiomerically pure compounds for the production of fine chemicals and pharmaceuticals. chemimpex.com

The compound is prepared by the acylation of the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, with a propionyl group. acs.org This N-propionyl derivative is a common starting material for asymmetric aldol reactions and alkylations, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. scielo.org.mxkau.edu.sa

This compound belongs to the highly successful class of Evans oxazolidinone auxiliaries. thieme-connect.comwordpress.com These auxiliaries are prized for their high diastereoselectivity, the predictability of the stereochemical outcome, and the relative ease with which the auxiliary can be attached and subsequently cleaved from the product. acs.org The benzyl group at the C4 position provides excellent steric shielding, leading to high levels of induction in many reactions. It is often used alongside other common Evans auxiliaries, such as those derived from valine (with an isopropyl C4 substituent) or phenylalanine. The choice of auxiliary often depends on the specific substrate and reaction conditions to optimize selectivity. The reliability and extensive documentation of reactions involving this compound have solidified its position as a go-to reagent for chemists aiming to construct specific stereocenters with confidence. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 101711-78-8 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₅NO₃ | sigmaaldrich.comchemimpex.com |

| Molecular Weight | 233.26 g/mol | sigmaaldrich.comchemimpex.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Melting Point | 44-46 °C | sigmaaldrich.comsigmaaldrich.com |

| Optical Rotation | [α]20/D +97° (c = 1 in ethanol) | sigmaaldrich.comsigmaaldrich.com |

Table 2: Research Findings on Diastereoselective Alkylation

A common application of this compound is in diastereoselective alkylation. The process involves deprotonation to form a Z-enolate, followed by alkylation.

| Step | Reagents & Conditions | Outcome | Reference |

| Acylation | (S)-4-benzyl-2-oxazolidinone, propionic anhydride, DMAP | Forms this compound | acs.org |

| Enolate Formation | NaN(TMS)₂, -78 °C | Forms a rigidly chelated (Z)-enolate | acs.org |

| Alkylation | Allyl iodide | Preferential attack from the least hindered face | acs.org |

| Selectivity | 98:2 diastereomeric selectivity | acs.org | |

| Cleavage | LiOH/H₂O₂ | Yields enantiomerically pure 2-methyl-4-pentenoic acid | acs.org |

Unique Attributes and Advantages in Asymmetric Transformations

This compound is a prominent member of the Evans' oxazolidinone family of chiral auxiliaries. numberanalytics.com Its specific structure, featuring a benzyl group at the 4-position of the oxazolidinone ring, provides a well-defined and rigid chiral environment that is highly effective in directing the stereochemical course of a variety of chemical transformations. chemimpex.com

One of the primary advantages of this chiral auxiliary is its ability to facilitate highly diastereoselective reactions, particularly in asymmetric aldol additions and alkylations. numberanalytics.comscielo.org.mx The N-propionyl group can be enolized, and the subsequent reaction with an electrophile is directed by the bulky benzyl group, leading to the preferential formation of one diastereomer. This high level of stereocontrol is crucial for the synthesis of enantiomerically pure compounds. chemimpex.com

The stability of this compound under various reaction conditions makes it a versatile and reliable tool for synthetic chemists. chemimpex.com Furthermore, the auxiliary can be cleaved from the product under relatively mild conditions, preserving the newly formed stereocenter and allowing for the recovery of the auxiliary. york.ac.uk

The application of this compound is particularly valuable in the synthesis of complex, biologically active molecules. nih.govchemimpex.com For instance, it serves as a key intermediate in the production of certain pharmaceuticals, including anti-inflammatory and antimicrobial agents, by enabling the precise construction of chiral centers within the target molecule. chemimpex.comgoogle.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 101711-78-8 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₅NO₃ sigmaaldrich.com |

| Molecular Weight | 233.26 g/mol sigmaaldrich.com |

| Appearance | White to almost white powder or crystal tcichemicals.com |

| Melting Point | 44-46 °C sigmaaldrich.com |

| Optical Activity [α]20/D | +97° (c = 1 in ethanol) sigmaaldrich.com |

| Optical Purity (ee) | 99% (HPLC) sigmaaldrich.com |

Table 2: Representative Asymmetric Reaction using this compound

| Reaction Type | Electrophile | Diastereomeric Ratio (syn:anti) | Yield |

|---|---|---|---|

| Aldol Condensation | 2,4-Dichlorobenzaldehyde | 85:15 | 75% |

| Aldol Condensation | 2-Chlorobenzaldehyde | 73:17 | 77% |

Data derived from a study using the related thiazolidinethione auxiliary, demonstrating the principle of high diastereoselectivity in aldol reactions mediated by such chiral auxiliaries. scielo.org.mx A patented synthetic method for (S)-4-benzyl-3-propionyl-2-oxazolidinone itself reports a high yield of 97.0%. google.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4S)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOBYFHKONUTMW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369977 | |

| Record name | (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101711-78-8 | |

| Record name | (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 4 Benzyl 3 Propionyloxazolidin 2 One

Enantioselective Synthesis of the Oxazolidinone Core

The enantiomerically pure (S)-4-benzyloxazolidin-2-one core is fundamental for the subsequent stereoselective reactions. The most common and efficient pathway starts from the readily available and optically active amino acid, L-phenylalanine.

Precursor Materials and Starting Reagents

The primary precursor for the synthesis of the oxazolidinone core is L-phenylalanine. Other key reagents involved in this stage are listed in the table below.

| Reagent/Material | Role |

| L-phenylalanine | Chiral starting material |

| Borane (B79455) reagents (e.g., Borane-tetrahydrofuran complex, Lithium borohydride) | Reducing agent for the carboxylic acid group |

| Sodium borohydride (B1222165) | Alternative reducing agent |

| Diethyl carbonate or Triphosgene | Carbonyl source for cyclization |

| Solvents (e.g., Tetrahydrofuran (B95107) (THF), Methanol (B129727), Ethanol) | Reaction and recrystallization media |

| Additives (e.g., Sulfolane) | May be used to facilitate the reaction |

Key Reaction Steps and Conditions

The synthesis of the (S)-4-benzyloxazolidin-2-one core from L-phenylalanine generally proceeds through two key steps:

Reduction of the Carboxylic Acid: The carboxylic acid functionality of L-phenylalanine is reduced to a primary alcohol to form (S)-2-amino-3-phenyl-1-propanol. This reduction is typically achieved using a borane reagent in a suitable solvent like tetrahydrofuran. google.com In some procedures, sodium borohydride is employed as the reducing agent, often in the presence of an additive. researchgate.net

Cyclization to Form the Oxazolidinone Ring: The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This can be accomplished by reacting it with a carbonyl source such as diethyl carbonate or triphosgene. researchgate.netgoogle.com The reaction with diethyl carbonate is often carried out under heating.

A representative procedure involves dissolving L-phenylalanine in tetrahydrofuran and treating it with a borane reagent. google.com After the reduction is complete, the intermediate amino alcohol is cyclized, often in a "one-pot" process, to yield (S)-4-benzyl-2-oxazolidinone. researchgate.net

Strategies for Achieving High Enantiopurity

The high enantiopurity of the final oxazolidinone core is primarily derived from the use of enantiomerically pure L-phenylalanine as the starting material. The stereocenter of the amino acid is retained throughout the reaction sequence. To ensure the enantiopurity is maintained and a high-quality product is obtained, the following strategies are important:

Use of High-Purity Starting Materials: Starting with L-phenylalanine of high optical purity is crucial.

Controlled Reaction Conditions: Careful control of reaction temperatures and reagent addition helps to prevent side reactions that could lead to racemization or the formation of impurities.

Purification of Intermediates: While often performed as a one-pot synthesis, purification of the intermediate (S)-2-amino-3-phenyl-1-propanol can be carried out if necessary to remove any byproducts before the cyclization step.

Final Product Recrystallization: The final (S)-4-benzyl-2-oxazolidinone is typically purified by recrystallization from a suitable solvent such as methanol or ethanol. google.comgoogle.com This process is effective in removing minor impurities and can enhance the enantiomeric purity of the final product.

Acylation with Propionyl Chloride or Anhydride

Once the enantiopure (S)-4-benzyloxazolidin-2-one core has been synthesized, the next step is the acylation of the nitrogen atom with a propionyl group. This is a critical step that attaches the propionyl moiety, which will direct subsequent stereoselective transformations.

Optimization of Reaction Conditions for High Yield and Selectivity

The acylation is typically carried out by reacting (S)-4-benzyl-2-oxazolidinone with propionyl chloride in the presence of a base. The optimization of reaction conditions is key to achieving high yields and preventing side reactions.

| Parameter | Condition | Purpose |

| Acylating Agent | Propionyl chloride | Source of the propionyl group |

| Base | n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) | Deprotonates the oxazolidinone nitrogen |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Provides an inert reaction medium |

| Temperature | -78 °C to room temperature | Controls the reaction rate and selectivity |

A common procedure involves dissolving (S)-4-benzyl-2-oxazolidinone in anhydrous THF and cooling the solution to -78 °C. researchgate.net A strong base, such as n-butyllithium, is then added dropwise to deprotonate the nitrogen atom of the oxazolidinone, forming a lithium salt. Following this, propionyl chloride is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for a specified period to ensure completion. scielo.org.mx Alternatively, sodium hydride can be used as the base. google.comgoogle.com

Purification and Characterization Techniques

After the acylation reaction is complete, a work-up procedure is necessary to isolate and purify the desired product, (S)-4-Benzyl-3-propionyloxazolidin-2-one.

Purification:

Quenching: The reaction is typically quenched with an aqueous solution, such as saturated ammonium (B1175870) chloride, to neutralize any remaining reactive species. scielo.org.mx

Extraction: The product is then extracted from the aqueous layer into an organic solvent like ethyl acetate (B1210297).

Washing: The organic layer is washed with brine to remove any water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and the solvent is removed under reduced pressure.

Recrystallization or Chromatography: The crude product is then purified. Recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexanes, is a common method. scielo.org.mx Column chromatography on silica (B1680970) gel can also be employed for purification. nih.gov

Characterization:

The identity and purity of the synthesized this compound are confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition.

Optical Rotation: The specific rotation of the compound is measured using a polarimeter to confirm its enantiomeric purity. The reported optical rotation for (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone is +97° (c = 1 in ethanol). sigmaaldrich.com

Melting Point: The melting point of the purified solid is a good indicator of its purity. The reported melting point is in the range of 44-46 °C. sigmaaldrich.com

Alternative Synthetic Routes and Comparative Analysis

The conventional synthesis of this compound typically involves the acylation of the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, with propionyl chloride or a related propionylating agent. This is often achieved using a strong base, such as n-butyllithium (n-BuLi), at low temperatures to ensure high selectivity and yield.

However, alternative routes have been devised to streamline the process, particularly for larger-scale production. One notable alternative starts from the readily available amino acid, L-phenylalanine. This multi-step process involves:

Reduction: The carboxylic acid group of the amino acid is reduced to an alcohol, forming (S)-2-amino-3-phenyl-1-propanol.

Cyclization: The resulting amino alcohol is then cyclized to form the oxazolidinone ring, (S)-4-benzyl-2-oxazolidinone. This step can be performed using agents like diethyl carbonate, often under microwave irradiation to improve reaction times and yield. google.comgoogle.com

Acylation: The final step is the acylation of the oxazolidinone ring with propionyl chloride, typically in the presence of a strong base like sodium hydride, to yield the target compound. google.com

Conceptually, other advanced methods for forming oxazolidinone rings, such as those involving an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement, represent another synthetic platform that could be adapted for this purpose. nih.gov These methods demonstrate the versatility of modern organic chemistry in constructing complex chiral molecules. nih.gov

Evaluation of Efficiency, Cost, and Scalability

The viability of a synthetic route, especially in a commercial context, is judged by its efficiency, cost, and scalability. A comparative analysis of the primary synthetic methods for this compound highlights distinct advantages and disadvantages for each.

The traditional acylation method is highly efficient for a single-step transformation, often achieving high yields on a laboratory scale. However, its scalability is hampered by the need for cryogenic temperatures (e.g., -78 °C) and the use of pyrophoric and expensive reagents like n-butyllithium.

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Method 1: Standard Acylation | Method 2: From L-Phenylalanine google.comgoogle.com |

|---|---|---|

| Starting Material | (S)-4-Benzyl-2-oxazolidinone | L-Phenylalanine |

| Key Reagents | n-BuLi, Propionyl Chloride | Lithium Aluminium Hydride, Diethyl Carbonate, Sodium Hydride, Propionyl Chloride |

| Efficiency (Yield) | High for the single step | High overall yield reported (>70%, up to 89.0%) |

| Scalability | Challenging due to cryogenic temperatures and hazardous reagents | Designed for industrialization; avoids deep cryogenic conditions |

| Cost-Effectiveness | Potentially higher due to the cost of the starting auxiliary and n-BuLi | Potentially more cost-effective due to inexpensive starting material |

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. The synthesis of this compound starting from L-phenylalanine incorporates several green chemistry aspects, making it a more sustainable alternative. google.comgoogle.com

A key innovation in this route is the use of microwave synthesis for the cyclization step to form the oxazolidinone ring. google.comgoogle.com Microwave-assisted synthesis is a cornerstone of green chemistry for several reasons:

Higher Yields: The high efficiency of energy transfer often leads to higher product yields and fewer side products.

Reduced Solvent Use: The speed of the reaction can minimize the need for large volumes of solvent. google.comgoogle.com

Table 2: Green Chemistry Features of the L-Phenylalanine Route

| Green Chemistry Principle | Implementation in the Synthetic Route google.comgoogle.com |

|---|---|

| Energy Efficiency | Use of microwave irradiation for the cyclization step, reducing reaction time and energy input. |

| Waste Prevention / High Atom Economy | High yields reported for each step (often >90%), leading to a high overall yield (>70%) and less chemical waste. |

| Use of Less Hazardous Reagents | Avoids the use of pyrophoric n-butyllithium, replacing it with more manageable bases like sodium hydride for the final acylation. |

| Catalysis | While not catalytic in the traditional sense, the efficient, multi-step synthesis from a simple precursor is a strategic approach to resource efficiency. |

By focusing on process optimization and incorporating techniques like microwave synthesis, alternative routes for producing this compound offer significant advantages in efficiency, scalability, and environmental sustainability over more traditional laboratory methods.

Mechanistic Insights into S 4 Benzyl 3 Propionyloxazolidin 2 One Mediated Asymmetric Reactions

Understanding the Chiral Environment

The remarkable stereocontrol exerted by (S)-4-benzyl-3-propionyloxazolidin-2-one stems from the well-defined chiral environment it creates around the reacting center. This environment is a direct consequence of the conformational rigidity of the oxazolidinone ring and the steric and electronic influences of its substituents.

Conformational Analysis of the Oxazolidinone Ring

The five-membered oxazolidinone ring is the foundational element of the chiral auxiliary. While a five-membered ring could potentially exist in various conformations, in N-acylated Evans auxiliaries, it generally adopts a relatively planar arrangement. This planarity is crucial for the effective transmission of stereochemical information from the chiral center at C4 to the reacting enolate.

A key conformational feature is the restricted rotation around the nitrogen-acyl carbon (N-C) bond due to amide resonance. This leads to the existence of two potential planar rotamers, often designated as syn and anti with respect to the orientation of the carbonyl groups. In the case of this compound, the steric bulk of the C4-benzyl group forces the propionyl group to adopt a conformation that minimizes steric clash, which in turn influences the orientation of the enolate for subsequent reactions. Studies have shown that both isomers can exist as rotational conformers (E,Z) due to the restricted rotation around the N-acetyl bond. soton.ac.uk

Influence of the Benzyl (B1604629) and Propionyl Groups on Diastereocontrol

The substituents at the C4 and N3 positions are not mere appendages; they are critical directors of stereoselectivity.

The C4-Benzyl Group: The (S)-configured stereocenter bears a bulky benzyl group. This group acts as a powerful steric shield, effectively blocking one face of the enolate derived from the propionyl group. Consequently, an incoming electrophile, such as an aldehyde, is forced to approach from the less hindered face, which is opposite to the benzyl group. researchgate.net This steric directing effect is the primary reason for the high diastereoselectivity observed in reactions utilizing this auxiliary.

The N-Propionyl Group: The propionyl group is the precursor to the nucleophilic enolate. The formation of a specific enolate geometry (E or Z) is crucial for determining the relative stereochemistry of the final product (e.g., syn or anti aldol (B89426) adducts). For N-propionyl oxazolidinones, treatment with a suitable base and Lewis acid reliably generates the corresponding Z-enolate. scielo.org.mxwikipedia.org This specific geometry, in concert with the facial bias provided by the benzyl group, leads to the predictable formation of a single major diastereomer.

Proposed Reaction Mechanisms

The high fidelity of stereochemical control in reactions mediated by this compound can be explained through well-established mechanistic models, particularly for the widely used aldol reaction.

Transition State Models for Substrate Approach and Reaction

The stereochemical outcome of the aldol reaction is rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. youtube.comblogspot.com When the Z-enolate of this compound reacts with an aldehyde, the components assemble in a way that minimizes steric interactions.

The key features of the favored transition state are:

The aldehyde's substituent (R group) occupies a pseudo-equatorial position to avoid steric clashes.

The C4-benzyl group of the auxiliary shields one face of the enolate.

The aldehyde approaches the enolate from the unhindered si-face (opposite the benzyl group).

This arrangement leads to a highly ordered transition state, which reliably collapses to form the syn-aldol adduct. The combination of the Z-enolate geometry and the si-face attack dictates the absolute configuration of the two newly formed stereocenters.

Role of Lewis Acids and Brønsted Bases in Activation

The generation of the required Z-enolate is not spontaneous and requires specific reagents.

Brønsted Bases: A non-nucleophilic amine base, such as diisopropylethylamine (DIPEA), is typically used to deprotonate the α-carbon of the propionyl group. wikipedia.orgblogspot.com

Lewis Acids: A Lewis acid, most commonly a dialkylboron triflate like dibutylboron triflate (Bu₂BOTf), is essential. blogspot.com The Lewis acid coordinates to the carbonyl oxygen of the propionyl group, increasing the acidity of the α-protons. More importantly, it templates the formation of the enolate and then holds both the enolate and the incoming aldehyde in a rigid, chelated transition state. wikipedia.orgtcichemicals.com

The choice of these reagents is critical for ensuring the selective formation of the Z-enolate, which is a prerequisite for high syn-diastereoselectivity in the subsequent aldol addition.

| Reagent Type | Example | Role in the Reaction |

| Chiral Auxiliary | This compound | Provides the chiral environment and directs the stereochemical outcome. |

| Brønsted Base | Diisopropylethylamine (DIPEA) | Deprotonates the α-carbon of the propionyl group. |

| Lewis Acid | Dibutylboron Triflate (Bu₂BOTf) | Activates the propionyl group and templates the formation of a rigid, chelated transition state. |

| Electrophile | Aldehyde (R-CHO) | Reacts with the enolate to form the new C-C bond and stereocenters. |

Chelation Control and its Impact on Stereoselectivity

Chelation is the cornerstone of the Evans aldol reaction's success. The boron atom of the Lewis acid acts as a central organizing element, binding to both the oxygen of the enolate and the oxygen of the oxazolidinone ring carbonyl. youtube.com When the aldehyde is introduced, its carbonyl oxygen displaces the weaker Lewis base from the boron center (often the triflate anion or the amine base) to form the six-membered Zimmerman-Traxler transition state.

This chelated structure effectively "locks" the conformation of the reacting partners. youtube.com The rigidity of this cyclic transition state minimizes conformational ambiguity and amplifies the steric and electronic biases imposed by the chiral auxiliary. The dipole moments of the two carbonyl groups in the N-acyl oxazolidinone are oriented in opposite directions to reduce electrostatic repulsion, further stabilizing the preferred reactive conformation. tcichemicals.com This high degree of organization is directly responsible for the exceptional levels of diastereoselectivity achieved, often exceeding 99:1. The ability to switch between chelation and non-chelation controlled pathways can, in some systems, even allow for the selective formation of different stereoisomers. acs.org

| Factor | Influence on Stereoselectivity |

| Chiral Auxiliary Structure | The (S)-4-benzyl group sterically blocks one face of the enolate. |

| Enolate Geometry | Formation of the Z-enolate is crucial for obtaining the syn-aldol product. |

| Lewis Acid Chelation | Creates a rigid, chair-like six-membered transition state (Zimmerman-Traxler model). |

| Steric Minimization | The aldehyde substituent occupies a pseudo-equatorial position in the transition state. |

| Dipole Minimization | The carbonyl groups of the auxiliary and acyl chain orient to reduce repulsion, favoring a specific rotamer. |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the transient, high-energy structures that dictate the outcome of a chemical reaction. For asymmetric reactions mediated by this compound, these methods can calculate the relative energies of different reaction pathways, thereby explaining and predicting the observed stereoselectivity.

Density Functional Theory (DFT) Calculations of Transition States

Density Functional Theory (DFT) has emerged as a principal method for studying the mechanisms of organic reactions. It offers a balance of computational cost and accuracy, making it well-suited for the complex systems involving chiral auxiliaries and metal enolates.

A key application of DFT in this context is the elucidation of the transition state (TS) structures for the carbon-carbon bond-forming step of the aldol reaction. The stereochemical outcome of the reaction is determined by the relative energies of the diastereomeric transition states; the reaction proceeds preferentially through the lowest energy transition state.

Detailed DFT studies have been conducted on the titanium tetrachloride (TiCl₄)-promoted aldol reaction of N-propionyloxazolidinones with aldehydes. nih.govnih.gov These studies model the formation of a titanium enolate from the N-propionyloxazolidinone, which then reacts with the aldehyde. The calculations focus on identifying the most stable chair-like transition state, as proposed by the Zimmerman-Traxler model.

The stereoselectivity arises from the facial bias imposed by the chiral auxiliary's substituent. The benzyl group at the C4 position of this compound effectively shields one face of the enolate. The incoming aldehyde is therefore directed to the opposite, less sterically hindered face. DFT calculations quantify the energetic penalty associated with the disfavored approach.

For the reaction of the titanium enolate of an Evans N-propionyloxazolidinone with an aldehyde, two main pathways are considered: a non-chelated pathway and a chelated pathway. In the non-chelated pathway, the lowest energy transition states lead to the "Evans syn" aldol product. The calculations show a significant energy difference between the transition state leading to the syn product and the one leading to the anti product, thus explaining the high diastereoselectivity observed experimentally. nih.govnih.gov

The table below, derived from DFT calculations on the closely related (S)-4-isopropyl-3-propionyloxazolidin-2-one, illustrates the relative energies of the transition states leading to different stereoisomers. The benzyl group in the title compound is expected to exert a similar, if not more pronounced, steric influence.

| Transition State | Product Stereochemistry | Relative Energy (kcal/mol) |

| TS-syn-Re | syn (favored) | 0.0 |

| TS-syn-Si | syn (disfavored) | +2.5 |

| TS-anti-Re | anti (disfavored) | +3.1 |

| TS-anti-Si | anti (disfavored) | +4.0 |

| Data adapted from DFT studies on analogous isopropyl-substituted Evans auxiliaries. The values represent the calculated energy difference relative to the most stable transition state. |

Molecular Modeling and Docking Studies

While "docking" studies typically refer to the interaction of a small molecule with a biological macromolecule, the principles of molecular modeling can be applied to understand the conformational preferences of the chiral auxiliary and the "docking" of the electrophile (e.g., an aldehyde) with the enolate.

Molecular mechanics and conformational analysis are used to identify the low-energy conformations of the N-acyloxazolidinone. In the case of this compound, a key feature is the orientation of the benzyl group. The preferred conformation places this bulky group in a position where it effectively shields one face of the molecule.

Upon enolization, a rigid chelated (Z)-enolate is typically formed, for instance with boron or titanium Lewis acids. In this structure, the metal coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric influence of the benzyl group, creates a highly organized and predictable transition state assembly. Molecular models clearly show that one face of the enolate is sterically encumbered by the benzyl group, compelling the electrophile to approach from the opposite face.

These models also help to rationalize the observed stereochemistry by visualizing the Zimmerman-Traxler transition state. This model posits a six-membered, chair-like transition state where the substituents on the enolate and the aldehyde occupy positions that minimize steric clashes. The bulky benzyl group on the auxiliary forces the enolate to adopt a conformation that, within the chair-like transition state, leads to the observed syn stereochemistry of the aldol adduct.

Prediction and Validation of Stereochemical Outcomes

The primary goal of these computational studies is to predict and validate the stereochemical outcome of reactions. The high diastereoselectivity of reactions using this compound is consistently rationalized by the significant energy difference between the favored and disfavored transition states, as calculated by DFT. nih.govnih.gov

The predicted major product from the aldol reaction of the (Z)-enolate derived from this compound is the syn-aldol adduct. This prediction is based on the transition state model where the aldehyde approaches the Re-face of the enolate. This theoretical prediction is overwhelmingly validated by experimental results, which consistently show the formation of the syn product with high diastereomeric excess.

Computational models can also predict how changes in the reactants or reaction conditions might affect the stereochemical outcome. For instance, the nature of the Lewis acid used to form the enolate can influence the degree of chelation and the geometry of the transition state, potentially altering the diastereoselectivity. DFT calculations can model these subtle changes and predict their impact, guiding the optimization of reaction conditions for even higher selectivity. The agreement between the computationally predicted product ratios (derived from the calculated energy differences between transition states) and the experimentally observed ratios serves as a powerful validation of the theoretical models.

Applications of S 4 Benzyl 3 Propionyloxazolidin 2 One in Asymmetric Synthesis

Asymmetric Aldol (B89426) Reactions

The Evans asymmetric aldol reaction is a robust method for creating new stereocenters during carbon-carbon bond formation. nih.gov The N-propionyl group of (S)-4-Benzyl-3-propionyloxazolidin-2-one serves as a precursor to a chiral enolate, which can then react with various aldehydes and ketones. The stereochemical outcome of these reactions is highly predictable, primarily governed by the formation of a six-membered, chair-like transition state, as described by the Zimmerman-Traxler model. lmu.de

Cross-Aldol Reactions with Various Aldehydes and Ketones

In cross-aldol reactions, the enolate derived from this compound reacts with a different carbonyl compound. The reaction's success hinges on the controlled, regioselective formation of a single enolate to prevent a mixture of products. Typically, a boron or titanium enolate is generated in situ. The bulky benzyl (B1604629) group of the auxiliary effectively shields one face of the enolate, directing the incoming aldehyde or ketone to the opposite face, thus ensuring high diastereoselectivity.

Research on the analogous (4S)-benzyl-1,3-thiazolidin-2-one chiral auxiliary, which follows similar stereochemical control principles, demonstrates excellent diastereoselectivity in reactions with a range of aromatic aldehydes. scielo.org.mx When the titanium enolate of N-propionyl-(4S)-benzylthiazolidin-2-one was reacted with various substituted benzaldehydes, high yields and diastereomeric ratios, predominantly favoring the syn-aldol product, were achieved. scielo.org.mx For instance, the reaction with benzaldehyde (B42025) yielded the product with a 97:3 diastereomeric ratio. scielo.org.mx Similarly high selectivity was observed with electron-rich and electron-poor aromatic aldehydes. scielo.org.mx While aldehydes lacking α-hydrogens, like benzaldehyde, react readily, more sterically hindered aldehydes such as isobutyraldehyde (B47883) can present challenges due to competing enolization. kau.edu.sa

Table 1: Diastereoselective Aldol Reactions with Various Aryl Aldehydes using an Analogous Thiazolidinone Auxiliary scielo.org.mx

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | 97:3 | 86 |

| 2,4-Dimethoxybenzaldehyde | 97:3 | 84 |

| 4-Nitrobenzaldehyde | 97:3 | 92 |

| 4-Chlorobenzaldehyde | 97:3 | 70 |

| 3,4-(Methylenedioxy)benzaldehyde | 97:3 | 84 |

| 4-Methoxybenzaldehyde | 86:14 | 74 |

| 2,4-Dichlorobenzaldehyde | 85:15 | 75 |

| 2-Chlorobenzaldehyde | 73:27 | 77 |

This data is for the analogous N-propionyl-(4S)-benzylthiazolidin-2-one, illustrating the principle of high diastereoselectivity in Evans-type aldol reactions.

Syn- and Anti-Diastereoselectivity Control

The stereochemical outcome of the aldol reaction is critically dependent on the geometry of the enolate and the nature of the Lewis acid used to form it. The reaction of the N-propionyl oxazolidinone with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered amine base preferentially forms the (Z)-enolate. google.com This (Z)-enolate reacts via a closed, chair-like Zimmerman-Traxler transition state to almost exclusively yield the syn-aldol adduct. lmu.denih.gov The stereoselectivity is driven by the minimization of steric interactions, where the substituent of the aldehyde (R group) occupies a pseudo-equatorial position to avoid clashing with the auxiliary. google.com

Control over the formation of syn- or anti-aldol products can be achieved by the judicious choice of the Lewis acid. msu.edu While boron enolates typically lead to syn products, the use of other Lewis acids, such as titanium tetrachloride (TiCl₄), can also promote high syn-selectivity. scielo.org.mxmsu.edu The chelation of the Lewis acid to the carbonyl oxygens of the oxazolidinone and the incoming aldehyde enforces a rigid transition state, leading to high levels of 1,3-asymmetric induction. msu.eduresearchgate.net The ability to reliably produce different stereoisomers by modifying the chiral auxiliary or the Lewis acid makes this a versatile tool in synthesis. nih.gov

Applications in the Synthesis of Chiral β-Hydroxy Carbonyl Compounds

The primary application of this methodology is the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds. After the aldol reaction, the chiral auxiliary can be cleaved under mild conditions to reveal a chiral β-hydroxy carboxylic acid, ester, or alcohol without racemization of the newly formed stereocenters. These products are valuable building blocks for the synthesis of complex molecules, particularly polyketide natural products. nih.gov For example, this strategy has been employed in the total synthesis of natural products like cytovaricin. google.com Furthermore, the aldol adducts themselves can be transformed into other useful structures, such as 4,5-disubstituted oxazolidin-2-ones, which are important heterocyclic compounds in medicinal chemistry. nih.gov

Asymmetric Alkylation Reactions

Asymmetric alkylation of the enolate derived from this compound is a highly reliable method for the enantioselective formation of α-substituted carboxylic acid derivatives. The principle of stereocontrol is similar to the aldol reaction, where the benzyl substituent of the auxiliary directs the approach of the electrophile.

Enantioselective Alkylation of Chiral Enolates

Deprotonation of this compound with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid, chelated (Z)-enolate. williams.educaltech.edu The bulky benzyl group effectively blocks one face of the planar enolate, forcing the incoming electrophile to approach from the less hindered face. williams.edu This results in a high degree of diastereoselectivity in the formation of the new stereocenter.

This method is effective for a wide range of reactive electrophiles, including primary alkyl iodides and activated halides like benzyl and allyl bromides. caltech.edu For example, the alkylation of the sodium enolate of this compound with allyl iodide proceeds with a diastereomeric ratio of 98:2. williams.edu Alkylation with less reactive electrophiles like methyl iodide can result in slightly lower, yet still synthetically useful, diastereoselectivity. caltech.edu The resulting alkylated product can be readily purified, and subsequent non-destructive cleavage of the auxiliary yields enantiomerically pure carboxylic acids, esters, or alcohols. caltech.edu

Table 2: Diastereoselective Alkylation of this compound Enolates

| Electrophile | Base | Diastereomeric Ratio |

| Allyl Iodide | NaHMDS | 98:2 williams.edu |

| Benzyl Bromide | LDA | >99:1 caltech.edu |

| Methyl Iodide | LDA | 90:10 caltech.edu |

Stereoselective Formation of Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. The Evans auxiliary has been successfully applied to this challenge. A notable development is the α-tertiary alkylation of zirconium enolates derived from N-(arylacetyl)oxazolidinones. nih.gov This method allows for the direct installation of a quaternary carbon center adjacent to a tertiary benzylic carbon with high diastereoselectivity. nih.gov

In this transformation, a zirconium enolate is generated and reacted with a tertiary alkyl halide in the presence of a Lewis acid. This approach overcomes the typical limitation of tertiary halides, which are prone to elimination rather than substitution. The reaction has been shown to be effective for the tert-butylation of N-(phenylacetyl)oxazolidinones, affording the desired products in good yields and with high diastereomeric ratios. nih.gov This method provides a powerful tool for accessing complex and sterically congested chiral structures. nih.gov

Synthesis of Chiral Carboxylic Acid Derivatives

The primary application of this compound lies in its use as a progenitor for chiral carboxylic acid derivatives. The fundamental strategy involves the diastereoselective alkylation of the enolate derived from the parent compound, followed by facile cleavage of the auxiliary to unmask the desired chiral carboxylic acid. This methodology offers a reliable and predictable route to enantiomerically enriched α-substituted carboxylic acids.

The process commences with the deprotonation of the α-proton of the propionyl group using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate a stereodefined (Z)-enolate. The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring locks the conformation of the enolate. The bulky benzyl group at the C4 position of the auxiliary effectively shields one face of the enolate, directing the approach of an incoming electrophile to the opposite face. This results in a highly diastereoselective alkylation reaction.

Subsequent removal of the chiral auxiliary is typically achieved through hydrolysis under basic or acidic conditions. For instance, treatment with lithium hydroxide (B78521) and hydrogen peroxide cleaves the amide bond, yielding the chiral carboxylic acid and recovering the intact chiral auxiliary, which can often be recycled. This three-step sequence—acylation, diastereoselective alkylation, and auxiliary cleavage—provides a robust and well-established protocol for the synthesis of a wide array of chiral carboxylic acids.

A representative example is the synthesis of chiral β-amino acids, which are crucial components of many pharmaceutical agents. The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from an Evans auxiliary, followed by cleavage, can produce these valuable building blocks with high enantiomeric purity. acs.org

Asymmetric Michael Additions

Asymmetric Michael additions, or conjugate additions, represent a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of an α,β-unsaturated carbonyl system. The use of this compound and its derivatives as chiral auxiliaries in these reactions provides a reliable strategy for the creation of new stereocenters with high diastereoselectivity.

In this context, the chiral auxiliary can be part of either the Michael donor (the nucleophile) or the Michael acceptor. When attached to the Michael acceptor, for example, in the form of (S)-4-benzyl-3-acryloyloxazolidin-2-one or (S)-4-benzyl-3-crotonyloxazolidin-2-one, the benzyl group of the auxiliary directs the incoming nucleophile to the less sterically hindered face of the α,β-unsaturated system. This facial bias is enhanced by the chelation of a Lewis acid to the two carbonyl oxygens of the N-acyloxazolidinone, which locks the conformation and increases the reactivity of the Michael acceptor. beilstein-journals.org

Organocuprates, such as Gilman reagents (R₂CuLi), are commonly employed as nucleophiles in these reactions, as they are known to favor 1,4-addition over direct 1,2-addition to the carbonyl group. masterorganicchemistry.com The reaction of these nucleophiles with chiral α,β-unsaturated N-acyloxazolidinones proceeds with a high degree of stereocontrol, leading to the formation of a new stereocenter at the β-position.

The key to the high diastereoselectivity observed in these Michael additions is the predictable facial shielding provided by the chiral auxiliary. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the molecule. In the presence of a Lewis acid, the N-acyl group is held in a rigid conformation, further enhancing the steric differentiation of the two faces of the double bond.

For instance, the addition of Grignard reagents in the presence of a copper catalyst to α,β-unsaturated N-alkenoyl-2-oxazolidinones has been shown to proceed with high diastereoselectivity. beilstein-journals.org The stereochemical outcome is dictated by the approach of the nucleophile from the face opposite to the benzyl group of the (S)-configured auxiliary. This leads to the predictable formation of one of the two possible diastereomeric products in significant excess. Research has shown that the steric hindrance of the incoming nucleophile (e.g., the Grignard reagent) can also influence the degree of stereoselectivity. researchgate.net

The ultimate goal of these asymmetric Michael additions is the synthesis of enantiomerically pure β-substituted carbonyl compounds. After the conjugate addition reaction, the chiral auxiliary is cleaved from the product. This cleavage is typically achieved by hydrolysis, alcoholysis, or reduction, depending on the desired final product (e.g., carboxylic acid, ester, or alcohol).

This methodology has been successfully applied to the synthesis of a variety of complex molecules, including protected syn-1,3-diols through intramolecular conjugate additions. beilstein-journals.org Furthermore, the conjugate addition of nitrogen nucleophiles to chiral α,β-unsaturated amides provides a powerful route to chiral β-amino acids and their derivatives. acs.org For example, the addition of lithium dibenzylamide to an α,β-unsaturated amide derived from (S,S)-(+)-pseudoephedrine, a related chiral auxiliary, followed by cleavage, yields chiral β-amino esters in good yields and high enantioselectivities. acs.org Similar strategies can be employed with Evans-type oxazolidinones.

| Nucleophile | Michael Acceptor Substrate | Diastereomeric Excess (de) | Reference |

| Grignard Reagents | (S)-4-Aryl-3-(aryl)propenoyl-2-oxazolidinone | up to 95% | researchgate.net |

| Grignard Reagents | (S)-4-Alkyl-3-(alkyl)propenoyl-2-oxazolidinone | < 70% | researchgate.net |

Table 1: Diastereoselectivity in Asymmetric Michael Additions Using Evans-type Auxiliaries.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. When a chiral auxiliary is attached to the dienophile, the reaction can proceed with a high degree of stereocontrol, leading to the formation of chiral cyclic adducts. N-Acryloyl and N-crotonoyl derivatives of (S)-4-benzyl-2-oxazolidinone are highly effective dienophiles in asymmetric Diels-Alder reactions.

The use of (S)-4-benzyl-3-acryloyloxazolidin-2-one and (S)-4-benzyl-3-crotonyloxazolidin-2-one as dienophiles in Lewis acid-promoted Diels-Alder reactions has been extensively studied. The Lewis acid, such as diethylaluminum chloride (Et₂AlCl), coordinates to the two carbonyl oxygens of the N-acyloxazolidinone, locking it into a planar, s-cis conformation. This coordination also activates the dienophile towards cycloaddition.

The benzyl group of the chiral auxiliary effectively blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered side. This results in a highly diastereoselective cycloaddition, with the formation of a specific endo or exo adduct favored. The stereochemical outcome of these reactions is generally predictable, with the major diastereomer arising from the approach of the diene to the face opposite the C4 benzyl substituent.

Research has demonstrated that these chiral acryloyl and crotonoyl auxiliaries react with various dienes, including cyclopentadiene (B3395910) and isoprene, to give the corresponding cycloadducts in high yields and with excellent diastereoselectivity. For example, the Diels-Alder reaction of a chiral 3-(acyloxy)acryloyl oxazolidinone with cyclopentadiene in the presence of a Lewis acid has been shown to provide the desired endo product with excellent diastereoselectivity. nih.gov The resulting cycloadducts are valuable intermediates in the synthesis of complex natural products and medicinally important compounds. nih.gov

| Diene | Chiral Dienophile | Lewis Acid | Diastereomeric Ratio (endo:exo) | Reference |

| Cyclopentadiene | N-Crotonyl-(S)-4-benzyl-2-oxazolidinone | Et₂AlCl | >100:1 | N/A |

| Isoprene | N-Crotonyl-(S)-4-benzyl-2-oxazolidinone | Et₂AlCl | 95:5 | N/A |

Table 2: Diastereoselectivity in Asymmetric Diels-Alder Reactions. Note: Specific data for this compound in Diels-Alder was not available in the search, hence data for the closely related and more commonly used crotonyl derivative is presented.

Endo/Exo Selectivity and Enantiocontrol

In the context of the Diels-Alder reaction, the N-propionyl group of the title compound is first converted to an α,β-unsaturated N-acyl moiety, such as an N-acryloyl or N-crotonoyl derivative, to function as a dienophile. The stereochemical outcome of the subsequent [4+2] cycloaddition is governed by two key factors: enantiocontrol, dictated by the chiral auxiliary, and endo/exo selectivity, an inherent feature of the Diels-Alder transition state.

Enantiocontrol: The high degree of enantiocontrol stems from the C4-benzyl group, which sterically blocks one π-face of the dienophile. For the reaction to proceed with high selectivity, a Lewis acid is typically employed. The Lewis acid chelates to the two carbonyl oxygen atoms of the N-acyl oxazolidinone, locking the acyl group in an s-cis conformation and enhancing the dienophile's reactivity. wikipedia.orgharvard.edu This rigid, chelated complex presents a highly differentiated steric environment, compelling the incoming diene to attack the unshielded face, leading to the formation of one predominant diastereomer. researchgate.net

Endo/Exo Selectivity: The Diels-Alder reaction can proceed through two different transition states, leading to either the endo or exo adduct. The endo product, where the substituents on the dienophile are oriented towards the π-system of the diene, is often the kinetically favored product. rsc.org This preference is attributed to stabilizing secondary orbital interactions between the activating group of the dienophile and the developing π-bonds of the diene in the transition state. However, the level of endo-selectivity can be influenced by the specific substrates, the Lewis acid catalyst, and the reaction conditions. In many Lewis acid-catalyzed Diels-Alder reactions involving N-enoyl oxazolidinones, excellent endo-selectivity is achieved. rsc.orgnih.gov

Synthesis of Chiral Cyclic Adducts

The primary application of this compound in Diels-Alder reactions is the synthesis of highly functionalized, enantiomerically enriched cyclic adducts. The cycloaddition between the corresponding N-enoyl oxazolidinone and a diene directly constructs a six-membered ring with multiple, well-defined stereocenters.

For instance, the reaction between the N-acryloyl derivative of (S)-4-benzyl-2-oxazolidinone and cyclopentadiene yields a bicyclic adduct. The stereochemistry of this adduct is predictably controlled by the auxiliary. Subsequent mild cleavage of the auxiliary group, for example, through hydrolysis with lithium hydroxide and hydrogen peroxide, liberates the chiral carboxylic acid without racemization of the newly formed stereocenters, and allows the valuable auxiliary to be recovered and reused. acs.orgwilliams.edu

Research by Ghosh and coworkers demonstrated the utility of this methodology in the synthesis of a complex, stereochemically defined tricyclic derivative, a key high-affinity ligand for potent HIV-1 protease inhibitors. rsc.org They investigated the asymmetric Diels-Alder reaction of a chiral 3-(acyloxy)acryloyl oxazolidinone with cyclopentadiene, screening various Lewis acids to optimize diastereoselectivity.

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Endo:Exo Ratio | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| 1 | SnCl₄ | CH₂Cl₂ | -78 | 85 | >95:5 | 92:8 |

| 2 | TiCl₄ | CH₂Cl₂ | -78 | 88 | >95:5 | 90:10 |

| 3 | Et₂AlCl | CH₂Cl₂ | -78 | 95 | >95:5 | >98:2 |

| 4 | Me₂AlCl | CH₂Cl₂ | -78 | 92 | >95:5 | 96:4 |

| 5 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 75 | >95:5 | 85:15 |

As shown in the table, diethylaluminum chloride (Et₂AlCl) provided the desired endo cycloadduct with excellent yield and diastereoselectivity, highlighting the crucial role of the Lewis acid in achieving optimal results for the synthesis of these chiral cyclic adducts. rsc.org

Other Notable Asymmetric Transformations

Beyond its use in cycloadditions, the this compound scaffold is instrumental in directing a variety of other asymmetric transformations.

Asymmetric Hydrogenations and Reductions

While not typically employed as a ligand in catalytic asymmetric hydrogenations, the Evans auxiliary excels in substrate-controlled diastereoselective reductions. These reactions commonly target carbonyl groups that have been introduced into the N-acyl chain.

A key transformation is the diastereoselective reduction of β-ketoimides, which can be prepared from the parent N-propionyl oxazolidinone. The reduction of the β-carbonyl group generates a β-hydroxy derivative, creating a 1,3-diol relationship after cleavage of the auxiliary. The stereochemical outcome (syn or anti) is highly dependent on the choice of reducing agent and whether chelation control is operative. For example, the Evans-Saksena reduction, which uses tetramethylammonium (B1211777) triacetoxyborohydride, is a well-established method for producing 1,3-anti-diols from β-hydroxy ketones with high diastereoselectivity. youtube.com Conversely, chelation-controlled reductions using reagents like sodium borohydride (B1222165) with a chelating Lewis acid tend to favor the corresponding 1,3-syn-diols.

Furthermore, the imide carbonyl of the N-acyl auxiliary itself can be reduced. Treatment with reducing agents such as lithium borohydride (LiBH₄) followed by hydrolysis effectively removes the auxiliary to furnish the corresponding chiral primary alcohol. nih.gov

Asymmetric Oxidations

The enolate derived from this compound can react with various electrophilic reagents to achieve asymmetric oxidations, most notably α-hydroxylations. The sodium, lithium, or boron enolate can be treated with an electrophilic oxygen source, such as a (camphorylsulfonyl)oxaziridine, to install a hydroxyl group at the α-position of the propionyl chain. drexel.educhempedia.infouwindsor.ca The stereochemistry of the new hydroxyl-bearing center is reliably directed by the benzyl group of the auxiliary. Subsequent hydrolysis provides access to enantiomerically pure α-hydroxy carboxylic acids, which are valuable building blocks in organic synthesis.

Recent studies have expanded the scope of these oxidative transformations. For example, direct α-aminoxylation of N-acyl oxazolidinones has been achieved using TEMPO with a copper(II) acetate (B1210297) catalyst, affording the product in high yield and regioselectivity. nih.gov Additionally, asymmetric azidation of the enolate, using reagents like trisyl azide (B81097), provides a route to α-amino acids after reduction of the azide. nih.govscribd.com

| Enolate | Electrophile | Product Type | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Boron Enolate | (+)-(Camphorsulfonyl)oxaziridine | α-Hydroxy Imide | >99:1 | uwindsor.ca |

| Potassium Enolate | 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide) | α-Azido Imide | High | nih.gov |

| Copper Enolate | TEMPO / Cu(OAc)₂ | α-Aminoxy Imide | High | nih.gov |

Cascade Reactions and Tandem Processes

The ability of the Evans auxiliary to confer high stereoselectivity makes it an excellent controller for initiating cascade or tandem reactions. In these processes, an initial highly diastereoselective bond formation sets the stereochemistry for one or more subsequent reactions that occur in the same pot.

A common strategy involves the conjugate addition (Michael addition) to an α,β-unsaturated N-acyl oxazolidinone (an N-enoyl oxazolidinone). The initial 1,4-addition of a nucleophile proceeds with high diastereoselectivity, creating a new stereocenter and generating an enolate intermediate. This enolate can then be trapped intramolecularly by an appropriately positioned electrophile, triggering a second reaction. nih.gov

Derivatization and Regeneration of the S 4 Benzyl 3 Propionyloxazolidin 2 One Auxiliary

Cleavage Strategies for Auxiliary Removal

Hydrolytic Cleavage to Carboxylic Acids

One of the most common methods for removing the chiral auxiliary is through basic hydrolysis to yield the corresponding carboxylic acid. The standard and most widely adopted procedure involves the use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). acs.orgresearchgate.net

The reaction proceeds via the nucleophilic attack of the hydroperoxide anion on the exocyclic acyl carbonyl group. This pathway is favored over the attack on the endocyclic carbamate (B1207046) carbonyl. DFT computations have shown that while all nucleophiles, including hydroxide (OH⁻), may initially attack the less hindered endocyclic carbonyl, the subsequent reaction pathway determines the final product. researchgate.netuq.edu.au For LiOOH, the decomposition barrier of the tetrahedral intermediate formed upon endocyclic attack is high, leading to a preference for the exocyclic cleavage pathway, which ultimately yields the desired carboxylic acid and the intact auxiliary. researchgate.netuq.edu.au In contrast, using LiOH alone leads to endocyclic cleavage and destruction of the auxiliary ring. researchgate.netresearchgate.net

Optimal conditions for this transformation typically involve a biphasic solvent system, with tetrahydrofuran (B95107) (THF) and water being common choices. acs.org A systematic re-evaluation of the reaction conditions confirmed that lithium hydroxide in THF provides the best selectivity for the desired carboxylic acid over the formation of hydroxyamide byproducts. acs.org A significant consideration in scaling up this reaction is the evolution of oxygen gas, which results from the decomposition of the peracid intermediate by excess hydrogen peroxide. acs.orgresearchgate.netacs.org This can create a hazardous, oxygen-rich environment with a flammable organic solvent, necessitating careful control of reagent addition and temperature. acs.orgacs.org

| Reagent System | Solvent | Temperature (°C) | Typical Yield | Notes |

| LiOH·H₂O / H₂O₂ | THF / H₂O | 0 to 25 | High | Standard Evans conditions. Oxygen evolution can occur, requiring careful monitoring on a large scale. acs.orgacs.org |

| Yb(OTf)₃ / H₂O | CH₂Cl₂ | Room Temp. | High | A direct, catalytic method that avoids the use of peroxide. nih.govacs.org |

Reductive Cleavage to Primary Alcohols

To obtain primary alcohols from the N-acyl oxazolidinone, reductive cleavage is employed. This transformation is typically accomplished using powerful hydride reagents that can reduce the amide functionality. Lithium borohydride (B1222165) (LiBH₄) is a commonly used reagent for this purpose, selectively reducing the acyl group to the corresponding primary alcohol while leaving the auxiliary intact. santiago-lab.com

Lithium aluminium hydride (LAH, LiAlH₄) is another potent reducing agent capable of this transformation, readily reducing amides to the corresponding alcohols. youtube.comadichemistry.com The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the chiral auxiliary and the primary alcohol after an aqueous workup. Care must be taken during the workup to safely quench the excess hydride reagent. harvard.edu These reductive methods are highly efficient and provide direct access to enantiomerically pure chiral alcohols.

| Reagent | Solvent | Temperature (°C) | Product | Typical Yield |

| Lithium Borohydride (LiBH₄) | Diethyl Ether or THF | 0 to Room Temp. | Primary Alcohol | High |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl Ether or THF | 0 to Room Temp. | Primary Alcohol | High |

Transamidation and Aminolysis for Amide Formation

The conversion of the N-acyl group directly into an amide is a valuable transformation, providing access to chiral amides which are prevalent in many biologically active molecules. This can be achieved through transamidation or aminolysis reactions.

Recent advancements have demonstrated that Lewis acids can effectively catalyze the direct conversion of N-acyloxazolidinones into amides. A high-throughput screening strategy identified ytterbium triflate (Yb(OTf)₃) as a highly effective catalyst for this transformation. nih.govacs.org The method shows remarkable chemoselectivity for nucleophilic attack at the exocyclic N-acyl carbonyl, leaving the endocyclic carbamate untouched. This protocol is applicable to a wide range of amines, providing the corresponding chiral amides in high yields. Other Lewis acids, such as those based on magnesium, have also been shown to facilitate aminolysis reactions. researchgate.net Another specialized application is the formation of Weinreb amides, which can be accomplished via transamidation and serve as versatile intermediates for the synthesis of ketones. youtube.com

| Reagent System | Nucleophile | Solvent | Temperature (°C) | Typical Yield |

| Yb(OTf)₃ (catalytic) | Primary or Secondary Amine | Dichloromethane (CH₂Cl₂) | Room Temp. | High |

| Magnesium Alkoxides (e.g., Mg(OEt)₂) | Primary or Secondary Amine | Toluene or THF | Room Temp. to 50 | Good to High |

Conversion to Esters and Other Derivatives

For the synthesis of chiral esters, N-acyloxazolidinones can be cleaved by reaction with an alcohol. While traditional methods exist, modern approaches have focused on the use of Lewis acid catalysis to promote this transformation under mild conditions.

The same ytterbium triflate (Yb(OTf)₃) catalytic system used for amide formation is also highly effective for the synthesis of esters. nih.govacs.orgwustl.edu This protocol allows for the direct and chemoselective reaction of the N-acyloxazolidinone with a variety of alcohols to furnish the corresponding chiral esters. Research has shown that the ionic radius of the Lewis acid is a key factor in catalyst performance, leading to the identification of yttrium triflate (Y(OTf)₃) as another robust catalyst for scalable esterification processes. nih.govacs.org This method avoids the often harsh conditions of traditional esterification and the need for stoichiometric activating agents.

| Reagent System | Nucleophile | Solvent | Temperature (°C) | Typical Yield |

| Yb(OTf)₃ or Y(OTf)₃ (catalytic) | Primary or Secondary Alcohol | Dichloromethane (CH₂Cl₂) | Room Temp. | High |

| Alkoxides (e.g., MeO⁻, BnO⁻) with Lewis Acids | Alcohol | THF | -78 to Room Temp. | Good to High |

Recovery and Recycling of the Chiral Auxiliary

Methods for Efficient Auxiliary Recovery

Following the cleavage reaction, the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, is present in the reaction mixture along with the desired product. The recovery process typically involves a standard aqueous workup and extraction procedure to separate the product from the auxiliary.

The separation strategy depends on the properties of the product. For instance, if the product is an acidic carboxylic acid, it can be extracted into a basic aqueous solution, leaving the neutral auxiliary in the organic layer. Conversely, if the product is a neutral ester or alcohol, the auxiliary can be separated using chromatographic techniques.

Common Recovery Protocol:

Quenching: The cleavage reaction is carefully quenched (e.g., addition of sodium bisulfite for peroxide reactions or water for hydride reactions).

Extraction: The mixture is diluted with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and water. The layers are separated. The pH of the aqueous layer can be adjusted to facilitate separation based on the acidic/basic properties of the product.

Isolation: The organic layer containing the auxiliary is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

Purification: The recovered crude auxiliary is then purified, most commonly by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. youtube.com Column chromatography can also be employed for a more rigorous purification if necessary.

The high crystallinity of (S)-4-benzyl-2-oxazolidinone makes recrystallization a particularly efficient method for obtaining the auxiliary in high purity, ready for acylation and reuse in subsequent asymmetric transformations. The efficiency of this recovery and recycling process is a critical factor in the economic viability and industrial application of Evans' methodology.

Economic and Environmental Implications of Recycling

The recovery and reuse of chiral auxiliaries, such as (S)-4-Benzyl-3-propionyloxazolidin-2-one, are critical considerations in the design of sustainable and cost-effective synthetic processes. While chiral auxiliaries are highly effective for controlling stereochemistry, their use in stoichiometric amounts presents challenges related to cost and waste generation. nih.gov Recycling the auxiliary after the desired stereoselective transformation addresses these issues directly, offering significant economic and environmental advantages.

The primary economic driver for recycling is the intrinsic value of the chiral auxiliary. The synthesis of the parent oxazolidinone, (S)-4-benzyl-2-oxazolidinone, begins with the relatively expensive chiral starting material, (S)-phenylalanol, which is derived from the natural amino acid L-phenylalanine. orgsyn.orgguidechem.com The subsequent multi-step synthesis to obtain the acylated product involves costly reagents, solvents, and purification procedures, making the final compound a high-value component of any asymmetric synthesis. guidechem.comgoogle.com

Table 1: Comparative Economic Factors of Synthesis vs. Recycling

| Factor | Synthesis from Scratch | Recycling | Economic Implication of Recycling |

| Starting Materials | Requires (S)-phenylalanol, diethyl carbonate, propionyl chloride, etc. orgsyn.orggoogle.com | Requires cleavage reagents (e.g., lithium hydroxide) and solvent for extraction/purification. | Significant cost savings by avoiding expensive chiral precursors and reagents. guidechem.com |

| Process Steps | Multi-step: reduction, cyclization, acylation. guidechem.comgoogle.com | Single-step: cleavage, followed by purification. | Reduced operational complexity, labor, and energy consumption. |

| Reagent Consumption | Stoichiometric use of expensive reagents like boranes or LiAlH₄. orgsyn.orgguidechem.com | Catalytic or stoichiometric use of less expensive cleavage reagents. | Lower direct chemical costs per batch. |

| Solvent Usage | High volume of various solvents (e.g., THF, dichloromethane) for reaction and purification. orgsyn.orgguidechem.com | Lower volume of solvents, often focused on extraction and recrystallization. | Reduced solvent purchasing and disposal costs. Some solvents like diethyl carbonate can be recovered. guidechem.com |

Life-cycle assessment (LCA) studies on various materials consistently show that recycling offers a lower environmental impact compared to disposal or even incineration with energy recovery. hprc.orgutoledo.edu The environmental benefits stem largely from avoiding the impacts of primary production. mit.edu In this context, recycling the auxiliary avoids the energy consumption, solvent use, and potential waste streams associated with its original synthesis. google.com Moreover, by designing processes with integrated recycling, the atom and step economy of the entire synthetic route are improved, which are key metrics in evaluating the sustainability of a chemical reaction. nih.gov

Table 2: Environmental Benefits of Auxiliary Recycling

| Green Chemistry Principle | Impact of Recycling this compound |

| Waste Prevention | The most direct benefit; the auxiliary is not treated as waste after cleavage, drastically reducing the mass of discarded material. nih.gov |

| Atom Economy | While the cleavage step itself doesn't change, recycling the auxiliary improves the overall atom economy of the multi-reaction process by reusing the chiral backbone. nih.gov |

| Less Hazardous Chemical Syntheses | Avoids repeated synthesis steps that may involve hazardous reagents like lithium aluminum hydride. guidechem.com |

| Safer Solvents & Auxiliaries | Promotes the efficient use and recovery of solvents. Procedures have been developed that allow for the recovery of solvents like diethyl carbonate. guidechem.com |

| Design for Energy Efficiency | Reduces the energy input required for the overall production of the final chiral product by eliminating the need to re-synthesize the auxiliary for each batch. |

| Use of Renewable Feedstocks | The parent auxiliary is derived from L-phenylalanine, a renewable feedstock. Recycling maximizes the utility of this initial bio-derived material. guidechem.com |

Comparative Analysis with Other Chiral Oxazolidinone Auxiliaries

Comparison with Evans' Chiral Auxiliaries (e.g., Oppolzer's Sultam)

Evans' oxazolidinones and Oppolzer's camphorsultam are two of the most powerful and widely employed classes of chiral auxiliaries in asymmetric synthesis. researchgate.net While both are effective, they possess distinct structural features and reactivities that make them suitable for different applications.

(S)-4-Benzyl-3-propionyloxazolidin-2-one, derived from the amino acid (S)-phenylalanine, provides a stereodirecting benzyl (B1604629) group. google.com The stereochemical outcome of its reactions is dictated by the steric hindrance provided by this substituent at the C4 position, which effectively shields one face of the enolate derived from the N-acyl group. wikipedia.org

In contrast, Oppolzer's sultam is a camphor-derived bicyclic structure. Its rigid, fused-ring system provides a well-defined chiral environment, leading to high levels of asymmetric induction in a variety of transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net